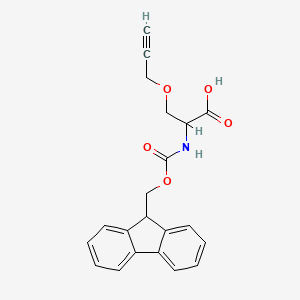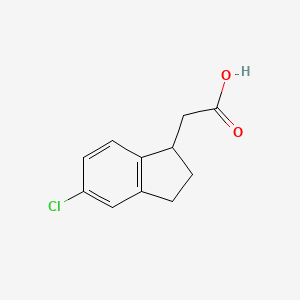
2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chloro-substituted indene ring attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction with Aluminum Chloride: The reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride leads to the formation of 5-chloro-2,3-dihydro-1H-inden-1-one.
Hydrolysis: The resulting 5-chloro-2,3-dihydro-1H-inden-1-one is then hydrolyzed to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions, such as temperature, reaction time, and solvent choice, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group in the indene ring can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 5-Chloro-2,3-dihydro-1H-inden-1-one
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Comparison:
- 5-Chloro-2,3-dihydro-1H-inden-1-one: This compound is a precursor in the synthesis of 2-(5-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid and shares a similar indene ring structure .
- 2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound is used in organic photovoltaic devices and has different functional groups, making it suitable for electronic applications .
The uniqueness of this compound lies in its specific chloro-substituted indene ring and acetic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H11ClO2 |
|---|---|
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
2-(5-chloro-2,3-dihydro-1H-inden-1-yl)acetic acid |
InChI |
InChI=1S/C11H11ClO2/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h3-5,8H,1-2,6H2,(H,13,14) |
Clé InChI |
SIFWTPDRBYSKPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1CC(=O)O)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
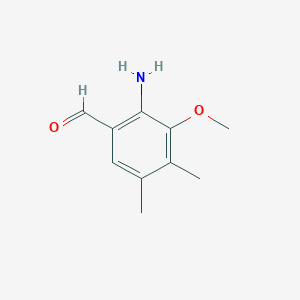


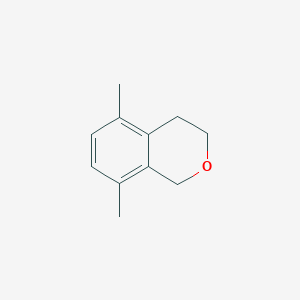
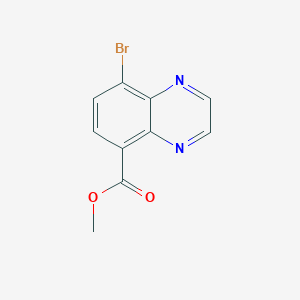
![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)
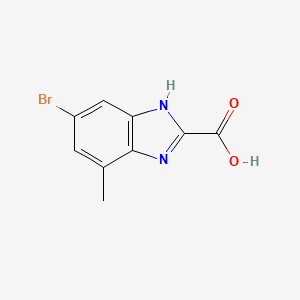
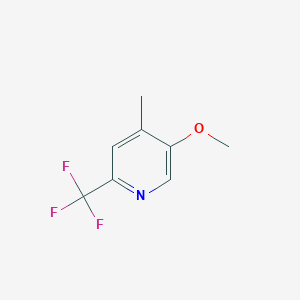

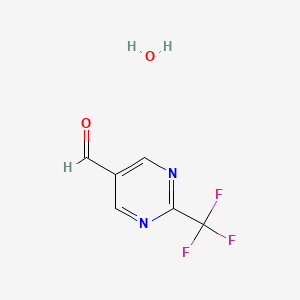

![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
